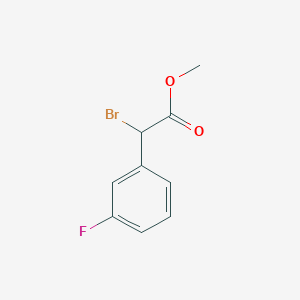

Methyl 2-bromo-2-(3-fluorophenyl)acetate

Übersicht

Beschreibung

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 503541-03-5 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(3-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-2-(3-fluorophenyl)acetate” are not available, it’s worth noting that similar compounds like Methyl bromoacetate are known to react with conjugated bases to produce alkylated carbene complexes .Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .Wissenschaftliche Forschungsanwendungen

- Methyl 2-bromo-2-(3-fluorophenyl)acetate has been investigated for its potential antitumor properties. Researchers have explored its effects on cancer cell lines, aiming to understand its mechanism of action and potential therapeutic applications .

- As a versatile intermediate, this compound plays a crucial role in the synthesis of other molecules. It serves as a building block for more complex organic compounds, making it valuable in drug discovery and chemical research .

- Scientists have studied derivatives of Methyl 2-bromo-2-(3-fluorophenyl)acetate to design novel drugs. By modifying its structure, they aim to create compounds with improved pharmacological properties, such as enhanced bioavailability or reduced toxicity .

- Researchers explore the reactivity of this compound with various biological targets. Understanding its interactions with enzymes, receptors, or proteins can lead to insights into biological processes and potential therapeutic interventions .

- Methyl 2-bromo-2-(3-fluorophenyl)acetate participates in diverse synthetic pathways. Chemists use it to introduce fluorine and bromine atoms into organic molecules, enabling the creation of functionalized compounds for various applications .

- Medicinal chemists investigate this compound’s structure-activity relationships (SAR). By modifying specific functional groups, they optimize its properties for specific drug targets, aiming for improved efficacy and safety .

Antitumor Activity

Synthetic Intermediates

Drug Development

Chemical Biology

Organic Synthesis

Medicinal Chemistry

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions .

Biochemical Pathways

It is known that indole derivatives, which have a similar structure to this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

methyl 2-bromo-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEFKRXVASGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-(3-fluorophenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)